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Compound of Interest

Compound Name: TDI-11055

Cat. No.: B12363261

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers and drug development professionals working with the ENL YEATS
domain inhibitor, TDI-11055, in preclinical models.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action of TDI-110557

Al: TDI-11055 is a potent and selective small-molecule inhibitor of the eleven-nineteen
leukemia (ENL) protein's YEATS domain. By binding to the acyl-lysine reading pocket of the
YEATS domain, TDI-11055 displaces ENL from chromatin.[1][2] This prevents the recruitment
of transcriptional machinery, including the Super Elongation Complex and DOT1L, leading to
the suppression of key oncogenic gene expression programs, such as those involving MYC
and HOXA9.[1][3][4]

Q2: In which preclinical models has TDI-11055 shown efficacy?

A2: TDI-11055 has demonstrated significant anti-leukemic activity in various preclinical models
of acute myeloid leukemia (AML), particularly those with MLL rearrangements (MLL-r) or NPM1
mutations.[1][2] Efficacy has been observed in both human AML cell lines and patient-derived
xenograft (PDX) mouse models.[1][2]

Q3: What is the reported in vivo safety profile of TDI-110557
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A3: In preclinical mouse models, TDI-11055 has been reported to be well-tolerated.[5] Studies
involving daily oral administration of up to 200 mg/kg for 28 consecutive days in healthy
C57BL/6 mice showed no overt toxicity, significant body weight loss, or changes in spleen
weight.[4][5]

Q4: Does TDI-11055 affect normal hematopoiesis?

A4: Treatment with TDI-11055 has been shown to have mild and reversible effects on normal
hematopoiesis in mice.[2] This suggests a potentially favorable therapeutic window for its anti-
leukemic activity.

Q5: How selective is TDI-110557

A5: TDI-11055 exhibits high selectivity for the YEATS domains of ENL and the related protein
AF9. It shows no significant inhibition of the YEATS domains of GAS41 and YEATS2 at
concentrations up to 100 uM.[4][5]

Troubleshooting Guides

Issue 1: Suboptimal Efficacy or Drug Resistance in In
Vitro/ln Vivo Models

Possible Cause 1: Cell Line Insensitivity

o Troubleshooting: Confirm that the cell lines being used are dependent on the ENL pathway.
TDI-11055 is most effective in models with MLL rearrangements or NPM1 mutations.[2] Cell
lines without these genetic markers may be insensitive to ENL inhibition.[5]

Possible Cause 2: Acquired Resistance

e Troubleshooting: A specific mutation in the ENL protein, Y78A, has been shown to confer
resistance to TDI-11055 by disrupting the drug's binding to the YEATS domain.[2][6] If
resistance develops during an experiment, consider sequencing the ENL gene in the
resistant clones to check for this or other potential mutations.

Possible Cause 3: Suboptimal Drug Exposure
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e Troubleshooting: Ensure adequate drug concentration and exposure time in your
experimental system. While TDI-11055 has good oral bioavailability, pharmacokinetic
variability can occur.[1][5] It is advisable to perform pharmacokinetic studies to correlate drug
levels with efficacy.

Issue 2: Unexpected Toxicity or Adverse Effects in
Animal Models

Possible Cause 1: Off-Target Effects

e Troubleshooting: Although TDI-11055 is highly selective, it is crucial to rule out off-target
effects. Other inhibitors of epigenetic readers have shown off-target activities; for instance,
some thalidomide-based ENL PROTACs can degrade IKZF1.[7] While TDI-11055 has not
been reported to have this specific off-target effect, consider performing unbiased proteomics
or transcriptomics to identify potential off-target liabilities in your model system, especially if
unexpected phenotypes are observed.

Possible Cause 2: Long-Term Dosing Effects

e Troubleshooting: While short-term studies have shown good tolerability, the effects of long-
term TDI-11055 administration are not fully characterized. If unexpected toxicity is observed
in prolonged studies, consider incorporating periodic hematological and clinical chemistry
monitoring. Additionally, it's worth noting that in studies with other ENL-targeting compounds,
eventual mortality in mouse models could not be definitively separated from experimental
procedures like irradiation.[7]

Possible Cause 3: Formulation or Vehicle-Related Toxicity

e Troubleshooting: Ensure that the vehicle used for TDI-11055 administration is well-tolerated
by the animal model. Prepare the vehicle control group with the same formulation protocol,
minus the active compound.[2]

Data Presentation

Table 1: In Vitro Potency and Selectivity of TDI-11055
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Binding Affinity

Target Assay Type IC50 (pM
g y Typ (M) (Kd, uM)
ENL YEATS Domain TR-FRET 0.05 0.119
AF9 YEATS Domain TR-FRET 0.07 Not Reported
GAS41 YEATS
] TR-FRET > 100 Not Reported
Domain
YEATS2 YEATS
_ TR-FRET > 100 Not Reported
Domain
Data compiled from multiple sources.[4][5]
Table 2: In Vivo Dosing and Tolerability of TDI-11055 in Mice
Dosing Regimen Duration Animal Model Observed Effects

Significant tumor

100 or 200 mg/kg, growth inhibition; no
] 8 days MV4;11 Xenograft
p.o., b.i.d. overt effect on body
weight.

No overt toxicity; no
significant loss of

200 mg/kg, p.o., gq.d. 28 days Healthy C57BL/6 ]
body weight or spleen

weight.

Data compiled from published studies.[4][5]

Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model

e Animal Model: Utilize 6- to 8-week-old female immunodeficient mice (e.g., NSG or NSGS).

o Cell Transplantation: Engraft human AML cells (e.g., from a patient with MLL-rearranged
leukemia) via tail-vein injection.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://aacrjournals.org/cancerdiscovery/article-pdf/doi/10.1158/2159-8290.CD-21-1307/3204665/cd-21-1307.pdf
https://aacrjournals.org/cancerdiscovery/article/12/11/2684/710006/Small-Molecule-Inhibition-of-the-Acyl-Lysine
https://www.benchchem.com/product/b12363261?utm_src=pdf-body
https://aacrjournals.org/cancerdiscovery/article-pdf/doi/10.1158/2159-8290.CD-21-1307/3204665/cd-21-1307.pdf
https://aacrjournals.org/cancerdiscovery/article/12/11/2684/710006/Small-Molecule-Inhibition-of-the-Acyl-Lysine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Disease Monitoring: Monitor leukemia progression by periodic peripheral blood sampling and
flow cytometry for human CD45+ cells.

e Treatment Initiation: Once leukemia burden is established, randomize mice into treatment
and vehicle control groups.

e Drug Formulation and Administration: Prepare TDI-11055 in a suitable vehicle. Administer
the specified dose (e.g., 200 mg/kg) orally, once daily.

o Efficacy Readouts: Monitor survival, leukemia burden in peripheral blood, bone marrow, and
spleen at the study endpoint.

» Biomarker Analysis: Analyze the expression of ENL target genes like MYC and HOXA9 in
leukemia cells from treated and control animals via RT-gPCR.

Protocol 2: CRISPR-Cas9 Mutagenesis Screen for Resistance
e Cell Line: Use an ENL-dependent AML cell line (e.g., MV4;11) expressing Cas9.

e sgRNA Library Transduction: Introduce a library of single-guide RNAs (sgRNAS) targeting
the ENL gene into the cells at a low multiplicity of infection.

e Drug Selection: Treat the transduced cell population with TDI-11055 at a concentration that
inhibits the growth of wild-type cells.

o Sample Collection: Collect cell samples at an initial time point and after a period of drug
selection.

o Genomic DNA Extraction and Sequencing: Extract genomic DNA from the cell pellets and
amplify the sgRNA-containing regions. Perform deep sequencing to determine the relative
abundance of each sgRNA at the different time points.

« Data Analysis: Identify sgRNAs that are enriched in the drug-treated population, as these are
likely to induce resistance-conferring mutations.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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